molecular formula C18H15NO5 B2623050 6-methoxy-N-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide CAS No. 919017-73-5

6-methoxy-N-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2623050
CAS No.: 919017-73-5
M. Wt: 325.32
InChI Key: PBFAANNYSLWNNO-UHFFFAOYSA-N
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Description

6-methoxy-N-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound belonging to the class of chromenes. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-N-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with 6-methoxy-4H-chromen-4-one and 4-methoxyaniline.

    Reaction Conditions: The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane.

    Procedure: The 6-methoxy-4H-chromen-4-one is reacted with 4-methoxyaniline under the specified conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-N-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens or nitrating agents in the presence of catalysts.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

6-methoxy-N-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-methoxy-N-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes and receptors involved in inflammatory and oxidative stress pathways.

    Pathways Involved: Inhibition of pro-inflammatory cytokines and upregulation of antioxidant enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene
  • 6-methoxy-N-(4-methoxyphenyl)naphthalen-2-amine

Uniqueness

6-methoxy-N-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

6-methoxy-N-(4-methoxyphenyl)-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO5/c1-22-12-5-3-11(4-6-12)19-18(21)17-10-15(20)14-9-13(23-2)7-8-16(14)24-17/h3-10H,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBFAANNYSLWNNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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